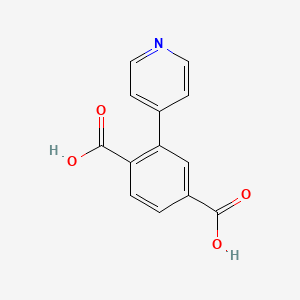

2-(Pyridin-4-yl)terephthalic acid

描述

Contextual Significance of Dicarboxylate and Pyridyl Ligands in Coordination Chemistry

In the construction of coordination polymers and MOFs, organic ligands containing carboxylate and nitrogen-based groups, such as pyridine (B92270), are of fundamental importance. researchgate.netresearchgate.net Dicarboxylate ligands, like terephthalic acid, are widely used due to the ability of their carboxylate groups to coordinate to metal ions in various modes, including monodentate, bidentate, and bridging bidentate. acs.org This versatility allows for the formation of diverse structural dimensions, from simple dimers to one-, two-, and three-dimensional networks. acs.org

The Distinctive Role of 2-(Pyridin-4-yl)terephthalic Acid as a Multifunctional Organic Linker

This compound, often abbreviated as H₂pta, is a bifunctional organic linker that uniquely combines the key features of both a dicarboxylate and a pyridyl ligand in a single, asymmetric molecule. Its structure consists of a terephthalic acid backbone functionalized with a pyridin-4-yl group. This configuration provides three potential coordination sites: the two oxygen atoms of the deprotonated carboxylate groups and the nitrogen atom of the pyridine ring.

This multifunctionality allows the deprotonated pta²⁻ ligand to adopt a variety of diverse coordination modes when binding to metal centers. rsc.orgresearchgate.net The presence of both carboxylate and pyridyl groups enables it to bridge multiple metal ions in different ways, leading to the formation of complex, high-dimensional frameworks that might not be accessible with simpler, monofunctional linkers. acs.orgrsc.org For instance, in the construction of MOFs, the carboxylate groups can bind to one metal center while the pyridyl nitrogen binds to another, facilitating the creation of robust and intricate 2D or 3D networks. rsc.orgresearchgate.net This adaptability makes this compound a highly valuable component in the "linker design" approach to creating new crystalline materials. bohrium.com

Overview of Advanced Materials Applications Derived from this compound

The unique structural characteristics of this compound have led to its successful use in the synthesis of advanced materials, particularly luminescent metal-organic frameworks (MOFs). rsc.org These materials have shown significant promise in sensing applications due to their tunable luminescent properties, which can be influenced by the presence of specific guest molecules. rsc.org

Researchers have synthesized a series of MOFs using this compound with metals such as zinc (Zn) and cadmium (Cd) through hydrothermal methods. rsc.orgresearchgate.net These studies have demonstrated that the specific structure of the resulting MOF, whether it is a 2D layered network or a more complex 3D framework, depends on the synthetic conditions and the metal ion used. rsc.org

A notable application of these materials is in the selective detection of solvents like acetone (B3395972). rsc.org For example, a cadmium-based MOF, {[Cd(pta)]·H₂O}n, has been shown to be a promising fluorescent sensor for acetone. rsc.org It exhibits high selectivity and detection efficiency through a fluorescence quenching mechanism. rsc.org The material's stability in water and its reusability further underscore its potential for practical applications in chemical sensing. rsc.org

The table below summarizes the findings of a study on MOFs synthesized with this compound.

| Compound | Formula | Metal Ion | Framework Dimensionality | Schläfli Symbol | Application Highlight |

| 1 | [Zn(pta)(H₂O)]n | Zinc (Zn) | 2D | Not specified | - |

| 2 | {[Zn(pta)]·H₂O}n | Zinc (Zn) | 3D | {4².6.8³} | - |

| 3 | {[Cd(pta)]·H₂O}n | Cadmium (Cd) | 3D | {4⁶.6⁴} | Highly selective fluorescent sensor for acetone |

Table based on research findings from the New Journal of Chemistry. rsc.org

These examples highlight how the tailored design of the this compound linker directly translates into the creation of sophisticated materials with specific, high-value functionalities.

Structure

3D Structure

属性

IUPAC Name |

2-pyridin-4-ylterephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-1-2-10(13(17)18)11(7-9)8-3-5-14-6-4-8/h1-7H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLXQHZNQUNGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C2=CC=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyridin 4 Yl Terephthalic Acid and Its Self Assembled Architectures

Precursor Synthesis and Functionalization of 2-(Pyridin-4-yl)terephthalic Acid

The creation of this compound and its derivatives is a critical first step in the development of novel materials. This section explores the established synthetic routes to the parent ligand and the potential for its chemical modification.

Established Synthetic Pathways for the Ligand

The most plausible and widely utilized method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient means to connect the pyridine (B92270) and terephthalic acid moieties. The general strategy involves the palladium-catalyzed reaction of a halogenated terephthalic acid derivative with a pyridineboronic acid.

A key precursor for this synthesis is 2-bromoterephthalic acid. The synthesis of this precursor typically begins with the bromination of terephthalic acid. However, direct bromination can lead to a mixture of products. To achieve better regioselectivity, a common approach involves the protection of the carboxylic acid groups as esters, for example, as dimethyl terephthalate (B1205515). The ester is then nitrated to introduce a nitro group, which is subsequently reduced to an amine. This amino group directs the regioselective bromination at the desired position. Finally, the amino group is removed through diazotization and elimination, followed by hydrolysis of the ester groups to yield 2-bromoterephthalic acid.

Once 2-bromoterephthalic acid is obtained, it can be coupled with pyridine-4-boronic acid or its pinacol (B44631) ester derivative using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or a more advanced precatalyst system, in the presence of a base. The reaction is typically carried out in a suitable solvent mixture, such as 1,4-dioxane (B91453) and water.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2-Bromoterephthalic acid | Pyridine-4-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | This compound |

This table outlines the typical reactants and conditions for the Suzuki-Miyaura cross-coupling reaction to synthesize this compound.

Exploration of Synthetic Variations for Ligand Modification

The functionalization of this compound is crucial for tuning the properties of the resulting self-assembled architectures. Modifications can be introduced either pre-synthetically, by using a functionalized precursor, or post-synthetically, by chemically altering the ligand after it has been incorporated into a larger structure.

Postsynthetic modification (PSM) is a powerful technique for introducing a wide range of functional groups into MOFs that might not be stable under the initial solvothermal synthesis conditions. The this compound ligand offers two primary sites for modification: the pyridine ring and the terephthalic acid backbone.

The nitrogen atom of the pyridine ring can be targeted for various reactions. For instance, it can be quaternized to introduce a positive charge or coordinated to another metal center, acting as a secondary building unit. Furthermore, functional groups can be introduced onto the pyridine ring of the precursor before the Suzuki coupling, allowing for the synthesis of a library of tailored ligands.

The terephthalic acid portion of the ligand can also be modified. For example, functional groups such as amino or hydroxyl groups can be introduced onto the benzene (B151609) ring. These groups can then be further derivatized through acylation or other reactions to append additional functionality.

Controlled Synthesis of 2-(Pyridin-4-yl)terephthalate-Based Coordination Polymers and Metal-Organic Frameworks

The true utility of this compound lies in its ability to form well-defined, extended structures upon coordination with metal ions. The careful control of reaction conditions is paramount in dictating the final dimensionality and topology of these materials.

Hydrothermal and Solvothermal Reaction Conditions

Hydrothermal and solvothermal methods are the most common techniques employed for the synthesis of coordination polymers and MOFs from this compound. These methods involve heating a mixture of the ligand, a metal salt, and a solvent (or a mixture of solvents) in a sealed vessel. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the final product.

The choice of solvent is critical and can significantly influence the resulting structure. Common solvents include water, N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol. The polarity and boiling point of the solvent affect the solubility of the reactants and the kinetics of crystal growth.

Influence of Metal Centers (e.g., Zn(II), Cd(II), Cu(II), Ni(II), Lanthanides) on Product Formation

The identity of the metal ion plays a crucial role in determining the geometry and connectivity of the resulting framework. Different metal ions have distinct coordination preferences, including coordination number and geometry, which directly impacts the final structure.

Zn(II) and Cd(II): These d¹⁰ metal ions are known for their flexible coordination geometries, which can lead to a variety of framework topologies. For instance, hydrothermal synthesis using this compound (H₂pta) with Zn(II) has yielded both a 2D layer-like network, [Zn(pta)(H₂O)]n, and a 3D framework, {[Zn(pta)]·H₂O}n, under slightly different conditions. Similarly, Cd(II) has been shown to form a 3D framework with the formula {[Cd(pta)]·H₂O)}n. researchgate.net

Lanthanides: Lanthanide ions are characterized by their high coordination numbers and variable coordination geometries, making them attractive for the synthesis of MOFs with complex structures and interesting luminescent properties. The large ionic radii of lanthanides often result in highly connected networks.

| Metal Ion | Observed Dimensionality | Example Formula | Reference |

| Zn(II) | 2D / 3D | [Zn(pta)(H₂O)]n / {[Zn(pta)]·H₂O}n | researchgate.net |

| Cd(II) | 3D | {[Cd(pta)]·H₂O)}n | researchgate.net |

| Co(II) | 2D | [CoL₂(H₂O)]·H₂O | rsc.org |

| Ni(II) | 2D | [NiL₂(H₂O)]·H₂O | rsc.org |

This table summarizes the influence of different metal centers on the dimensionality of frameworks constructed from 2-(pyridin-4-yl)terephthalate or similar ligands (L represents a similar pyridyl-carboxylate ligand).

Role of Auxiliary Ligands and Reaction Parameters in Structural Diversification

Beyond the choice of the primary ligand and the metal center, the introduction of auxiliary ligands and the fine-tuning of reaction parameters provide additional levers to control the synthesis of coordination polymers and MOFs.

Auxiliary Ligands: The addition of a second, different ligand, known as an auxiliary or co-ligand, can significantly alter the final structure. These ligands can compete for coordination sites on the metal center, act as pillars to connect layers into 3D frameworks, or fill voids within the structure. For example, the introduction of a simple molecule like pyridine has been shown to induce a structural reconfiguration from a 3D to a 2D MOF by replacing a different coordinating amine. rsc.org

Reaction Parameters: Subtle changes in reaction conditions can have a profound impact on the outcome of the synthesis. These parameters include:

Temperature and Reaction Time: These factors influence the kinetics of nucleation and crystal growth. Different crystalline phases can often be isolated by simply varying the reaction temperature or duration.

pH: The pH of the reaction mixture affects the deprotonation state of the carboxylic acid groups on the this compound ligand, which in turn influences its coordination mode.

Reactant Concentration and Molar Ratios: The relative concentrations of the ligand, metal salt, and any auxiliary ligands can dictate which coordination species are present in solution and, consequently, which solid-state structure is formed.

By carefully manipulating these variables, chemists can steer the self-assembly process towards desired architectures with tailored properties.

Structural Elucidation and Topological Analysis of 2 Pyridin 4 Yl Terephthalic Acid Based Frameworks

Definitive Structural Characterization by Single-Crystal X-ray Diffraction

In the context of 2-(pyridin-4-yl)terephthalic acid-based frameworks, SCXRD has been employed to characterize compounds synthesized under hydrothermal conditions. For instance, the reactions of H₂pta with zinc and cadmium salts have yielded a family of MOFs with distinct structural features. rsc.org The definitive data from SCXRD not only confirms the connectivity of the atoms but also provides the foundational information for a deeper understanding of the material's properties and its potential applications.

Analysis of the Deprotonated 2-(Pyridin-4-yl)terephthalate Ligand's Coordination Modes

The deprotonated form of this compound, the pta²⁻ ligand, exhibits remarkable versatility in its coordination to metal centers. The pyridyl nitrogen and the two carboxylate groups can engage in a variety of binding modes, leading to the formation of structurally diverse frameworks. Analysis of crystal structures reveals that the coordination of the pta²⁻ ligand is a key factor in determining the final topology of the resulting MOF. rsc.org

In a series of zinc- and cadmium-based MOFs, the pta²⁻ ligand has been observed to adopt different coordination motifs. For example, in the compound [Zn(pta)(H₂O)]n, the ligand coordinates to the zinc centers in a specific manner that contributes to the formation of a two-dimensional layered structure. In contrast, in {[Zn(pta)]·H₂O}n and {[Cd(pta)]·H₂O)}n, the coordination of the pta²⁻ ligand facilitates the construction of more complex three-dimensional frameworks. rsc.org The ability of the ligand to bridge multiple metal centers in various ways is a testament to its flexibility and utility in the design of novel MOFs.

| Compound | Metal Ion | Coordination of pta²⁻ Ligand |

| [Zn(pta)(H₂O)]n | Zn(II) | The pyridyl nitrogen and one carboxylate oxygen atom coordinate to one Zn(II) center, while the other carboxylate group bridges to another Zn(II) center. |

| {[Zn(pta)]·H₂O}n | Zn(II) | The ligand acts as a multidentate linker, connecting multiple zinc centers through both its pyridyl and carboxylate functionalities to form a 3D network. rsc.org |

| {[Cd(pta)]·H₂O)}n | Cd(II) | Similar to the zinc analogue, the pta²⁻ ligand coordinates to multiple cadmium centers, resulting in a distinct 3D framework. rsc.org |

Identification of One-Dimensional (1D) Chain, Two-Dimensional (2D) Layer, and Three-Dimensional (3D) Network Topologies

The dimensionality of a metal-organic framework is a direct consequence of the connectivity of its constituent building blocks. The versatile coordination behavior of the 2-(pyridin-4-yl)terephthalate ligand, in conjunction with the coordination preferences of the metal ions, gives rise to a range of network topologies, from simple one-dimensional chains to intricate three-dimensional lattices.

The hydrothermal synthesis of MOFs with H₂pta has yielded examples of both 2D and 3D networks. rsc.org For instance, the compound [Zn(pta)(H₂O)]n self-assembles into a 2D layer-like network. rsc.org In this structure, the metal-ligand interactions extend in two dimensions, forming sheets that are then stacked to create the bulk material. In contrast, the compounds {[Zn(pta)]·H₂O}n and {[Cd(pta)]·H₂O)}n exhibit more complex, fully connected 3D frameworks. rsc.org These three-dimensional structures possess pores and channels, a characteristic feature of many MOFs that is crucial for applications such as gas storage and catalysis. The ability to control the dimensionality of the resulting framework by tuning the reaction conditions and the choice of metal ion is a key aspect of rational MOF design.

Application of Schläfli Symbols and Other Topological Descriptors for Framework Classification

To systematically classify and compare the often-complex structures of metal-organic frameworks, crystallographers and chemists employ topological analysis. This approach simplifies the intricate atomic arrangement into a set of nodes (representing metal centers or clusters) and linkers (representing the organic ligands). The resulting network can then be described using topological descriptors, the most common of which is the Schläfli symbol. The Schläfli symbol provides a concise representation of the connectivity of the network, indicating the number of linkers connected to each node and the size of the fundamental rings in the structure.

For frameworks based on this compound, topological analysis has been instrumental in distinguishing between different structural isomers. For example, the 3D frameworks of {[Zn(pta)]·H₂O}n and {[Cd(pta)]·H₂O)}n, while both three-dimensional, possess distinct topologies. The former is characterized by a Schläfli symbol of {4².6.8³}, while the latter has a Schläfli symbol of {4⁶.6⁴}. rsc.org These symbols unequivocally demonstrate that the two frameworks, despite being constructed from the same ligand, have fundamentally different network connectivities. This level of detailed classification is essential for understanding structure-property relationships and for the targeted design of new materials with desired topological features.

| Compound | Dimensionality | Schläfli Symbol |

| [Zn(pta)(H₂O)]n | 2D | Not reported |

| {[Zn(pta)]·H₂O}n | 3D | {4².6.8³} rsc.org |

| {[Cd(pta)]·H₂O)}n | 3D | {4⁶.6⁴} rsc.org |

Supramolecular Interactions Directing Self-Assembly in this compound Systems

Intermolecular Hydrogen Bonding Patterns

Hydrogen bonds, which are electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom, are ubiquitous in the crystal structures of this compound-based systems. The presence of both carboxylic acid groups (or carboxylates) and a pyridyl nitrogen atom in the H₂pta ligand provides ample opportunities for the formation of a variety of hydrogen bonds.

In co-crystals of terephthalic acid with pyridine-containing molecules, the formation of a heterodimeric synthon involving a hydrogen bond between the carboxylic acid proton and the pyridyl nitrogen (O-H···N) is a common and predictable motif. nih.gov This robust interaction often serves as a primary driver in the self-assembly of such systems. In the context of MOFs, hydrogen bonding can occur between coordinated or uncoordinated water molecules and the carboxylate oxygen atoms or the pyridyl nitrogen of the ligand. For example, in isostructural lanthanide MOFs synthesized with H₂pta, O-H···N and O-H···O hydrogen bonding interactions are responsible for connecting 2D layers into a 3D network. researchgate.net These interactions, while weaker than metal-ligand bonds, are highly directional and contribute significantly to the stability and dimensionality of the final supramolecular architecture.

Aromatic π-π Stacking Interactions

Aromatic π-π stacking interactions are another important class of non-covalent forces that influence the packing of this compound-based frameworks. These interactions arise from the electrostatic attraction between the electron-rich π-systems of aromatic rings. In the case of the pta²⁻ ligand, both the pyridine (B92270) and the benzene (B151609) rings can participate in such interactions.

Bulk Phase Characterization Using Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is an indispensable analytical technique for verifying the purity and crystallinity of the bulk synthesized MOF material. The experimental PXRD pattern obtained from a powdered sample is compared with a theoretical pattern simulated from single-crystal X-ray diffraction data. A close match between the two patterns confirms that the single crystal structure is a true representation of the bulk material.

For instance, in the characterization of three novel metal-organic frameworks, [Zn(pta)(H₂O)]n (1), {[Zn(pta)]·H₂O}n (2), and {[Cd(pta)]·H₂O)}n (3), synthesized using this compound, the experimental PXRD patterns were in good agreement with the simulated patterns, confirming the phase purity of the bulk samples. researchgate.netrsc.org This agreement is crucial as it validates the successful synthesis of the intended framework structures. researchgate.netrsc.org The PXRD patterns of these materials show distinct peaks at specific 2θ angles, which are characteristic of their crystalline structures. rsc.org

Furthermore, PXRD is instrumental in assessing the stability of these frameworks under different conditions. For example, a shift in peak positions in the PXRD pattern can indicate structural changes, such as those induced by the exchange of metal ions within the framework. chemrxiv.org The crystallinity of the material, which is evident from the sharpness of the diffraction peaks, is a key indicator of the material's quality and is essential for its performance in various applications. nih.gov

Table 1: Representative PXRD Data for a MOF based on this compound

| 2θ (°) (Experimental) | 2θ (°) (Simulated) |

|---|---|

| 8.5 | 8.6 |

| 10.2 | 10.3 |

| 13.8 | 13.9 |

| 17.1 | 17.2 |

| 24.5 | 24.6 |

This table presents a typical comparison between experimental and simulated PXRD peak positions for a MOF, demonstrating the concordance that confirms the bulk phase purity.

Spectroscopic Confirmation of Ligand Coordination and Framework Integrity

A primary indicator of the ligand's coordination is the change in the vibrational frequencies of the carboxylate groups. In the uncoordinated H₂pta ligand, the C=O stretching vibration of the carboxylic acid is typically observed around 1700 cm⁻¹. researchgate.net Upon deprotonation and coordination to a metal ion, this band disappears and is replaced by two new bands: the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the coordinated carboxylate group. These new bands typically appear in the regions of 1610-1550 cm⁻¹ and 1420-1335 cm⁻¹, respectively. The separation between these two frequencies can provide valuable information about the coordination mode of the carboxylate group.

For the frameworks [Zn(pta)(H₂O)]n, {[Zn(pta)]·H₂O}n, and {[Cd(pta)]·H₂O)}n, the IR spectra confirmed the deprotonation of the terephthalic acid ligand, as evidenced by the absence of the characteristic C=O stretch of the carboxylic acid and the appearance of the asymmetric and symmetric carboxylate stretches. rsc.org Furthermore, the vibrational bands associated with the pyridyl group also exhibit shifts upon coordination to the metal center, providing additional confirmation of the framework's formation. umt.edu.my The disappearance of the broad O-H stretch from the carboxylic acid groups in the ligand's spectrum is another key piece of evidence for successful coordination. umt.edu.my

Table 2: Characteristic FT-IR Absorption Bands (cm⁻¹) for the Free H₂pta Ligand and a Coordinated Framework

| Vibrational Mode | Free H₂pta Ligand | Coordinated in MOF |

|---|---|---|

| ν(O-H) of carboxylic acid | ~3000 (broad) | Absent |

| ν(C=O) of carboxylic acid | ~1700 | Absent |

| νas(COO⁻) | - | ~1610 - 1550 |

| νs(COO⁻) | - | ~1420 - 1335 |

| Pyridyl ring vibrations | ~1595 | Shifted upon coordination |

This table summarizes the key FT-IR spectral changes observed upon the coordination of the this compound ligand in a metal-organic framework.

Functional Performance and Application Domains of Materials Incorporating 2 Pyridin 4 Yl Terephthalic Acid

Advanced Luminescent Materials and Chemical Sensing Platforms

Metal-organic frameworks constructed using 2-(Pyridin-4-yl)terephthalic acid are notable for their application as chemical sensors. Their operational principle is frequently based on changes in their luminescent properties upon interaction with specific analytes. The porous and tunable nature of these frameworks allows for the selective recognition of target molecules, making them a subject of intensive research for environmental monitoring and industrial process control.

The utility of 2-(Pyridin-4-yl)terephthalate-based frameworks in sensing applications is intrinsically linked to their photoluminescent behavior. When synthesized with metal ions, these frameworks often exhibit strong luminescence in the solid state at room temperature. The emission properties are a result of the electronic structure of the ligand and its coordination to the metal center.

In a notable study, three distinct MOFs were synthesized using this compound (denoted as H₂pta) through hydrothermal methods:

[Zn(pta)(H₂O)]n (1)

{[Zn(pta)]·H₂O}n (2)

{[Cd(pta)]·H₂O)}n (3)

These compounds display different structural dimensionalities, with compound 1 forming a 2D layered network and compounds 2 and 3 assembling into more complex 3D frameworks. The investigation of their photoluminescent properties revealed that all three frameworks are luminescent at room temperature, providing the basis for their potential use as sensing platforms.

The primary mechanism by which these luminescent MOFs function as chemical sensors is fluorescence quenching. This process involves a decrease in the fluorescence intensity of the sensor material upon exposure to a specific analyte, known as the quencher. The quenching can occur through various pathways, including energy transfer, electron transfer, or the formation of a non-fluorescent complex between the fluorophore (the MOF) and the quencher.

The efficiency of this quenching is often described by the Stern-Volmer equation, which relates the change in fluorescence intensity to the concentration of the quencher. This relationship allows for the quantitative detection of the target analyte. For materials based on this compound, the interaction between the analyte and the framework—either at the metal centers, the organic ligand, or within the pores—disrupts the radiative decay process of the excited state, leading to a measurable drop in emission. This high sensitivity makes fluorescence quenching a powerful tool for detecting trace amounts of specific chemicals.

The chemical architecture of frameworks containing 2-(Pyridin-4-yl)terephthalate can be tailored to achieve high selectivity for specific molecules and ions, which is critical for practical applications in complex environmental or industrial samples.

Research has demonstrated that MOFs derived from this compound can be highly effective sensors for acetone (B3395972). Among the studied frameworks, the cadmium-based MOF, {[Cd(pta)]·H₂O)}n, exhibits remarkable selectivity and sensitivity for acetone detection over other common solvents. When suspensions of this MOF are exposed to different solvents, the most significant fluorescence quenching is observed in the presence of acetone. The material's high detection efficiency, applicability in water, and reusability underscore its potential as a practical fluorescent sensor for acetone.

Table 1: Research Findings for Acetone Sensing

| Framework | Analyte | Key Findings | Reference |

| {[Cd(pta)]·H₂O)}n | Acetone | Exhibits high selectivity and sensitivity via fluorescence quenching. | |

| Demonstrates excellent detection efficiency and reusability. | |||

| Functions effectively in water, making it a promising practical sensor. |

While the detection of toxic heavy metal ions is a significant area of research for luminescent MOFs, a review of the scientific literature indicates a lack of specific studies utilizing frameworks derived solely from this compound for the sensing of Fe³⁺, Cu²⁺, Cr₂O₇²⁻, or CrO₄²⁻ ions. Although other MOFs have shown success in this area, specific data for this ligand is not currently available.

The detection of organic pollutants is another critical application for fluorescent sensors. However, based on available scientific literature, there are no specific reports on the application of metal-organic frameworks constructed from this compound for the detection of the antibiotic nitrofurantoin, the herbicide glyphosate, or common nitro explosives. Research into MOF-based sensors for these contaminants has typically employed other organic ligands designed to have specific interactions with the target analytes.

Selective Detection of Environmentally Relevant Species and Ions

Amino Acid Detection (e.g., L-tryptophan)

The detection of amino acids is crucial in various fields, including medical diagnostics and food science. Luminescent metal-organic frameworks (L-MOFs) have emerged as promising sensory materials due to their high sensitivity, selectivity, and tunable luminescent properties. While the direct application of MOFs based on this compound for the detection of L-tryptophan is not extensively documented in the literature, the structural motifs of this ligand suggest its potential for such applications.

Furthermore, MOFs constructed from ligands with similar functionalities, such as those containing pyridyl and carboxylate groups, have shown promise in sensing applications. The inherent luminescence of MOFs can be modulated upon interaction with specific analytes, leading to a detectable signal. The pyridyl nitrogen in this compound can offer a specific interaction site for amino acids, potentially leading to a selective sensing response.

Reusability and Stability of Sensing Materials in Diverse Media

A critical aspect for the practical application of any sensing material is its stability and reusability. MOFs constructed with this compound have demonstrated notable stability in various environments, a key attribute for robust sensors.

A study on a cadmium-based MOF, {[Cd(pta)]·H₂O)}n (where H₂pta = 2-(4-pyridyl)-terephthalic acid), developed for the detection of acetone, showcased its excellent water stability and reusability. researchgate.netrsc.org The framework maintained its structural integrity and sensing performance after being immersed in water, which is a significant advantage for applications in aqueous environments. researchgate.netrsc.org The reusability of this MOF was also confirmed, indicating that it can be used for multiple detection cycles without a significant loss of performance. researchgate.net

Gas Adsorption, Separation, and Storage Applications

The porous nature and tunable pore chemistry of MOFs make them excellent candidates for gas adsorption, separation, and storage. The incorporation of this compound into MOF structures can impart specific functionalities that enhance their performance in these applications.

The capture of carbon dioxide is a critical area of research for mitigating greenhouse gas emissions. MOFs have shown great promise for CO₂ adsorption due to their high surface areas and the ability to introduce functional groups that can selectively interact with CO₂ molecules. The pyridyl nitrogen in this compound can act as a Lewis base site, which can enhance the affinity of the MOF for the acidic CO₂ molecule.

Studies on MOFs with functionalized terephthalic acid linkers have demonstrated the effectiveness of this approach. For example, amino-functionalized MOFs, such as those based on 2-aminoterephthalate, have exhibited high CO₂/N₂ selectivity. rsc.org In one study, Mg-ABDC and Co-ABDC (where ABDC = 2-aminoterephthalate) showed CO₂/N₂ selectivities of 396 and 326, respectively, with high heats of CO₂ adsorption (>30 kJ mol⁻¹). rsc.org Similarly, a methylol and methyl functionalized MOF, as a variant of NOTT-101, displayed a high CO₂ uptake of 4.56 mmol g⁻¹ at 1 bar and 293 K, which was significantly higher than the non-functionalized counterpart. nih.gov

While specific CO₂ adsorption data for MOFs solely based on this compound is limited, the presence of the pyridyl group is expected to contribute positively to CO₂ uptake and selectivity. The following table presents CO₂ adsorption data for some representative MOFs with functionalized terephthalate (B1205515) linkers, illustrating the potential of this class of materials.

| Material | Metal Center | Functional Group | CO₂ Uptake (mmol g⁻¹) | Conditions | CO₂/N₂ Selectivity |

| Mg-ABDC rsc.org | Mg | -NH₂ | - | 0 °C, 25 °C | 396 |

| Co-ABDC rsc.org | Co | -NH₂ | - | 0 °C, 25 °C | 326 |

| QI-Cu nih.gov | Cu | -CH₂OH, -CH₃ | 4.56 | 293 K, 1 bar | Improved |

| MIL-101(Fe)-NH₂ researchgate.net | Fe | -NH₂ | 13 | 298 K, 40 bar | - |

The separation of light hydrocarbons is a crucial process in the petrochemical industry, often requiring energy-intensive cryogenic distillation. berkeley.edu Adsorptive separation using porous materials like MOFs presents a more energy-efficient alternative. berkeley.edunortheastern.edu The ability to tune the pore size and surface chemistry of MOFs allows for the selective adsorption of specific hydrocarbon molecules.

The separation of alkanes (like methane (B114726), ethane, and propane) from each other or from other gases is a significant challenge. The introduction of specific functional groups and the control of pore dimensions in MOFs can lead to enhanced selectivity. For instance, the separation of propane (B168953) and propylene (B89431) is a particularly difficult but important industrial process. While some MOFs show preferential adsorption of the unsaturated propylene, others can be designed to be selective for the saturated propane.

Although direct studies on light hydrocarbon separation using MOFs based on this compound are not widely available, the principles of MOF design for such applications are well-established. The pore size can be tailored to differentiate between hydrocarbons based on their kinetic diameters, while the functionality of the pore walls, including the pyridyl group of the ligand, can influence the adsorption affinity through specific interactions.

The following table shows the adsorption performance of some MOFs for light hydrocarbons, providing a benchmark for the potential of new materials in this area.

| Adsorbent | Gas Mixture | Adsorption Capacity | Selectivity |

| Zeolite 4A | Propane/Propylene | Excludes propane | High |

| Zeolite 5A | Propane/Propylene | Adsorbs both | Low (~2) |

| HIAM-301 | Propane/Propylene | 3.16 mmol/g (propylene) | High (excludes propane) |

| Mg-MOF-74 | Ethylene/Ethane | - | High |

| Mn₂(dobdc) | Propylene/Propane | - | High |

The performance of MOFs in gas adsorption and separation is intrinsically linked to their pore structure and the chemical functionality of their internal surfaces. The this compound ligand offers a unique combination of a rigid aromatic backbone, which contributes to the formation of a stable porous structure, and a functional pyridyl group that can significantly influence gas uptake and selectivity.

Pore Structure: The size, shape, and connectivity of the pores in a MOF are critical determinants of its gas separation capabilities. By carefully selecting the metal node and the organic linker, it is possible to create MOFs with precisely controlled pore apertures. This allows for size-exclusive separation of gas molecules, where smaller molecules can enter the pores while larger ones are excluded. For instance, the separation of methane from nitrogen can be achieved by using MOFs with pore sizes comparable to the kinetic diameter of methane. mdpi.com The rigid nature of the terephthalate backbone in the this compound ligand is conducive to forming well-defined and permanent porosity.

Catalytic Activity in Chemical Transformations

Metal-organic frameworks have garnered significant attention as heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of catalytically active sites. acs.orgnih.gov Materials incorporating this compound are promising candidates for catalysis for several reasons. The metal nodes themselves can act as Lewis acid sites, while the uncoordinated pyridyl nitrogen atoms can function as Lewis basic sites. This bifunctional nature can facilitate a variety of chemical transformations.

Moreover, the framework can be designed to encapsulate catalytically active metal complexes or nanoparticles. The this compound ligand can also be post-synthetically modified to introduce other catalytic functionalities. For example, bimetallic MOFs, where two different metal ions are incorporated into the structure, can exhibit synergistic catalytic effects, leading to enhanced activity and stability compared to their monometallic counterparts. nih.gov

While specific examples of catalysis using MOFs derived solely from this compound are not abundant in the literature, the structural features of this ligand suggest its potential in a range of catalytic reactions. These could include acid-base catalyzed reactions, oxidation reactions, and C-C bond-forming reactions. The well-defined and isolated active sites within the MOF structure can also lead to high selectivity and prevent catalyst deactivation. For instance, a scandium trimesate MOF, MIL-100(Sc), has shown remarkable Lewis acid catalytic performance in various C-C and C=N bond-forming reactions. acs.org This highlights the potential of MOFs with accessible Lewis acid sites for organic synthesis.

Heterogeneous Catalysis Facilitated by 2-(Pyridin-4-yl)terephthalate-Based Frameworks

There is no specific information available in the search results regarding the use of 2-(Pyridin-4-yl)terephthalate-based frameworks for heterogeneous catalysis.

Photocatalytic Degradation of Organic Pollutants (e.g., Methyl Orange)

There is no specific information available in the search results regarding the use of 2-(Pyridin-4-yl)terephthalate-based frameworks for the photocatalytic degradation of methyl orange.

Theoretical and Computational Investigations of 2 Pyridin 4 Yl Terephthalic Acid Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

While specific DFT studies exclusively on 2-(Pyridin-4-yl)terephthalic acid are not widely published, extensive research on related pyridine-dicarboxylic acids and their co-crystals provides a strong basis for understanding its properties. sid.irresearchgate.netmdpi.com For instance, studies on pyridine-2,6-dicarboxylic acid have shown that the molecule can exist as a zwitterion in the solid state, a phenomenon that is highly dependent on the crystalline environment. rsc.org Computational studies on pyridine (B92270) dicarboxylic acid derivatives, often performed using the B3LYP method with a 6-311++G** basis set, have been successful in determining the most stable conformations. sid.ir

In a related co-crystal system of 4-[(E)-2-(Pyridin-2-yl)ethenyl]pyridine with terephthalic acid, the terephthalic acid molecule was found to be nearly planar. nih.govresearchgate.net It is reasonable to expect a similar near-planar geometry for the terephthalic acid fragment in this compound. The dihedral angle between the pyridine ring and the benzene (B151609) ring is a critical parameter influencing the electronic communication between these two moieties. DFT calculations can predict this angle, which is a result of the balance between steric hindrance and the drive for π-conjugation.

The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also readily calculated using DFT. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and its potential for electronic applications. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO is likely to be centered on the electron-deficient pyridine ring, indicating a potential for intramolecular charge transfer upon excitation.

Table 1: Representative Calculated Geometric Parameters for a Related Pyridine-Dicarboxylic Acid System

| Parameter | Value | Reference |

| Dihedral Angle (Pyridine-Benzene) | ~11.33° | sid.ir |

| O-H Bond Length (Carboxylic Acid) | ~0.97 Å | sid.ir |

| C=O Bond Length (Carboxylic Acid) | ~1.22 Å | sid.ir |

Note: The data presented is for N,N′-Bis(pyridin-3-yl)terephthalamide and serves as an illustrative example of typical geometric parameters in related systems.

Elucidation of Reaction Mechanisms and Catalytic Pathways through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate details of reaction mechanisms and catalytic cycles. For this compound, this is particularly relevant in the context of its use as a ligand in the formation of metal-organic frameworks (MOFs) and other supramolecular assemblies.

The formation of these structures is governed by the principles of molecular recognition and self-assembly, driven by non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net Computational studies can model the formation of the well-known "supramolecular synthons," which are robust and predictable patterns of intermolecular interactions. In the case of this compound, the primary synthons involve the carboxylic acid groups and the pyridine nitrogen.

For example, the formation of a co-crystal between a pyridine derivative and a dicarboxylic acid can be studied by calculating the interaction energies of different possible hydrogen-bonding motifs. researchgate.netmdpi.com The familiar pyridine-carboxylic acid synthon is a common feature in such systems. hw.ac.uk Theoretical investigations can help to understand the competition between different synthons, for instance, the carboxylic acid dimer versus the acid-pyridine hydrogen bond. rsc.org

While specific catalytic pathways involving this compound are not extensively documented in computational literature, the general principles derived from studies on similar molecules are applicable. For instance, if this molecule were to be used in a catalytic process, DFT could be employed to model the coordination of the substrate to a metal center held within a MOF constructed from this ligand. By calculating the energies of transition states and intermediates, the most favorable reaction pathway can be determined.

Prediction and Analysis of Optical and Nonlinear Optical Properties

The unique electronic structure of this compound, featuring both an electron-donating benzene ring and an electron-accepting pyridine ring, suggests its potential for interesting optical and nonlinear optical (NLO) properties. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and analyzing these properties.

NLO materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. The NLO response of a molecule is related to its hyperpolarizability (β). Molecules with a large hyperpolarizability typically possess a significant intramolecular charge transfer character. mdpi.com The push-pull nature of this compound makes it a candidate for exhibiting NLO behavior.

Theoretical studies on similar push-pull systems based on pyridine and pyrimidine (B1678525) have demonstrated that the NLO response can be tuned by modifying the molecular structure. nih.govrsc.org For example, the introduction of stronger donor or acceptor groups can enhance the hyperpolarizability. mdpi.com Computational screening can therefore be used to design derivatives of this compound with optimized NLO properties.

The prediction of the absorption spectrum using TD-DFT can provide insights into the electronic transitions of the molecule. The lowest energy transition is often associated with the HOMO-LUMO excitation and can have a significant charge-transfer character. The calculated absorption wavelengths can be compared with experimental data to validate the computational methodology.

Table 2: Calculated Nonlinear Optical Properties for a Representative Push-Pull Chromophore

| Property | Calculated Value |

| First Hyperpolarizability (β) | 2.376 x 10⁻²⁸ esu |

| HOMO-LUMO Gap | 2.340 eV |

| Maximum Absorption Wavelength (λ_max) | Not specified |

Note: The data is for a pyreno-based chromophore (PYFD2) and is intended to be illustrative of the types of NLO properties that can be calculated. nih.gov

Computational Simulation of Gas Adsorption and Diffusion in Frameworks

One of the most promising applications of this compound is as a building block for metal-organic frameworks (MOFs). These materials are characterized by their high porosity and tunable structures, making them ideal for gas storage and separation. cam.ac.uknih.gov Computational simulations, particularly Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD), are essential for predicting and understanding the performance of MOFs in these applications. nih.govamazonaws.com

GCMC simulations can be used to predict the gas adsorption isotherms of a MOF, which show the amount of gas adsorbed at different pressures. nih.gov These simulations rely on a force field that describes the interactions between the gas molecules and the atoms of the MOF. By performing simulations for different gases, the selectivity of the MOF for a particular gas can be determined.

For a MOF constructed from this compound, the simulations would take into account the specific chemical environment of the pores, including the presence of the pyridine nitrogen atoms and the carboxylic acid groups. These functional groups can act as specific binding sites for certain gas molecules, enhancing the adsorption capacity and selectivity. For example, the nitrogen atoms of the pyridine rings can interact favorably with acidic gases like CO2.

MD simulations can provide insights into the diffusion of gas molecules within the MOF pores. nih.gov This is crucial for understanding the kinetics of gas uptake and release. The diffusion coefficient, which is a measure of the mobility of the gas molecules, can be calculated from the simulation trajectories.

Computational screening of hypothetical MOF structures is a powerful approach for identifying promising candidates for a specific gas separation application. researchgate.net By systematically varying the metal nodes and organic linkers, a large number of potential MOFs can be evaluated computationally, guiding experimental efforts towards the most promising materials.

Conclusion and Future Research Perspectives

Synthesis of Novel Architectures and Topologies Utilizing 2-(Pyridin-4-yl)terephthalic Acid

The future of materials based on this compound (H₂pta) lies in the deliberate design of novel, intricate architectures beyond the more common 2D and 3D frameworks. The ligand's unique combination of a bidentate dicarboxylate unit and a monodentate pyridyl group offers significant opportunities for creating sophisticated topologies.

Future research will likely focus on:

Controlling Dimensionality: Researchers have successfully synthesized 2D layered networks and different 3D frameworks by reacting H₂pta with metal ions like zinc(II) and cadmium(II) under hydrothermal conditions. rsc.org The resulting structures, such as {[Zn(pta)(H₂O)]n} with a 2D layer and {[Cd(pta)]·H₂O)}n with a 3D framework, demonstrate that the final dimensionality can be directed by the choice of the metal center and reaction conditions. rsc.orgresearchgate.net Future work will aim to precisely control these factors to predictably generate 1D chains, 2D grids, and complex 3D interpenetrated networks.

Porous and Interpenetrated Frameworks: The synthesis of microporous metal-organic frameworks (MOFs) will be a major thrust. By carefully selecting ancillary ligands and reaction templates, it is possible to create robust frameworks with high surface areas and tailored pore environments. The exploration of non-interpenetrated versus interpenetrated structures will be crucial, as interpenetration can significantly alter gas sorption and guest diffusion properties.

Hierarchical Structures: A significant challenge and opportunity lie in the construction of hierarchical materials. This involves the assembly of H₂pta-based coordination polymers into larger, ordered superstructures. Such materials could mimic the complex designs found in biological systems and offer advanced properties for catalysis and separation. researchgate.net The use of techniques like supramolecular crystal engineering, which leverages predictable hydrogen bonding and π–π interactions, will be instrumental in building these novel organic networks. researchgate.net

Strategies for Enhancing Functional Performance

Improving the functional performance of H₂pta-based materials—including their sensitivity, selectivity, efficiency, and reusability—is paramount for their transition to practical applications.

Key strategies for the future include:

Post-Synthetic Modification (PSM): The accessible pyridyl nitrogen atom on the H₂pta ligand is an ideal site for PSM. This allows for the introduction of new functional groups after the initial framework has been synthesized, enabling the fine-tuning of properties. For instance, quaternization of the pyridine (B92270) nitrogen could enhance affinity for specific anions or charged molecules.

Luminescent Sensing Enhancement: H₂pta-based MOFs have already shown promise as luminescent sensors. For example, a cadmium-based MOF, {[Cd(pta)]·H₂O)}n, exhibits high selectivity and reusability for detecting acetone (B3395972) through a fluorescence quenching mechanism. rsc.org Future work will focus on enhancing sensitivity and expanding the range of detectable analytes. This can be achieved by incorporating lanthanide metals to create ratiometric sensors or by functionalizing the ligand to create specific binding sites for target molecules.

Catalytic Activity by Design: The creation of catalytically active sites is a major goal. This can be achieved by synthesizing frameworks with open metal sites or by using the pyridyl group to anchor catalytic metal complexes. For two-dimensional MOFs, a dimensional reduction strategy can improve substrate accessibility to Lewis acidic sites, boosting catalytic efficiency for complex organic reactions. nih.gov

Improving Reusability and Stability: For any real-world application, stability and reusability are critical. Research will focus on synthesizing more robust frameworks that can withstand harsh chemical environments and repeated use cycles without significant degradation in performance. The excellent reusability of the {[Cd(pta)]·H₂O)}n sensor for acetone detection is a promising indicator in this direction. rsc.org

Exploration of Synergistic Effects in Mixed-Ligand and Multicomponent Systems

The use of this compound in combination with other organic linkers offers a powerful strategy for creating multifunctional materials with synergistic properties. researchgate.net

Future research directions in this area will involve:

Mixed-Ligand MOFs: Combining H₂pta with other ligands of varying length, geometry, and functionality can lead to the formation of novel frameworks with precisely tuned pore sizes, shapes, and chemical environments. For example, co-crystallization of terephthalic acid with bipyridine molecules can form extensive hydrogen-bonded networks. researchgate.netnih.gov This approach has been used to construct MOFs from components like 1,2-di(pyridin-4-yl)ethyne, terephthalic acid, and zinc(II) nitrate. researchgate.netznaturforsch.com

Multicomponent Reactions: The development of H₂pta-based MOFs as catalysts for multicomponent reactions (MCRs) is a promising avenue. nih.gov These reactions, where multiple starting materials combine in a single step to form a complex product, are highly efficient. MOFs with accessible and well-defined active sites can offer high selectivity and yields for such transformations. nih.gov

Synergy for Enhanced Properties: The combination of different ligands can result in materials where the whole is greater than the sum of its parts. researchgate.net For instance, one ligand might provide structural robustness while another introduces specific functional sites for sensing or catalysis. This synergy can lead to enhanced performance that is not achievable with single-ligand systems. researchgate.net

Advanced Characterization Techniques and In-Situ Studies

To fully understand and optimize the behavior of H₂pta-based materials, it is essential to study their structure and dynamics under operational conditions.

Future research will increasingly rely on:

In-Situ Diffraction and Spectroscopy: Techniques like in-situ X-ray diffraction and spectroscopy will be critical for observing structural changes as they happen. This could involve monitoring the framework's response to guest molecule adsorption, a chemical reaction, or changes in temperature and pressure.

Advanced Spectroscopic Methods: Techniques such as 2D NMR spectroscopy, including heteronuclear multiple-bond correlation (HMBC) and diffusion-ordered spectroscopy (DOSY), can provide detailed insights into the chemical bonding and species present in complex mixtures, such as those resulting from the functionalization or degradation of materials. researchgate.net

Computational Modeling: Molecular simulations, including Density Functional Theory (DFT) and Grand Canonical Monte Carlo (GCMC) simulations, will play a crucial role in predicting new structures and understanding host-guest interactions at the molecular level. researchgate.net These computational tools can guide synthetic efforts and help rationalize experimental observations, accelerating the discovery of new materials with desired properties. researchgate.net

Surface and Porosity Analysis: Detailed characterization of textural properties using techniques like nitrogen physisorption will remain fundamental. ajast.netcsic.es Understanding the BET surface area, pore volume, and pore size distribution is essential for applications in gas storage and separation. csic.es

Development of Next-Generation Applications for this compound-Based Materials

Building on the foundational knowledge of their synthesis and properties, future research will focus on translating H₂pta-based materials into next-generation technologies.

Potential application areas include:

Smart Sensors: Developing highly sensitive and selective sensors for environmental pollutants, industrial chemicals, and biological markers is a key objective. The demonstrated success in acetone sensing provides a strong foundation for creating sensor arrays capable of detecting a wide range of volatile organic compounds (VOCs). rsc.org

Targeted Drug Delivery: The tunable porosity and functionalizable nature of H₂pta-based MOFs make them potential candidates for drug delivery systems. The pyridyl group could be used to attach targeting moieties, while the pores could be loaded with therapeutic agents for controlled release.

Advanced Separation Membranes: MOF-based membranes offer the potential for highly efficient and selective separations of gases and liquids. By controlling the pore size and surface chemistry of H₂pta-based frameworks, it may be possible to design membranes for applications such as carbon capture, hydrogen purification, and water treatment.

Upcycling and Sustainable Chemistry: Exploring the synthesis of H₂pta and its derivatives from waste materials, such as poly(ethylene terephthalate) (PET), aligns with the principles of a circular economy. Research into chemo-microbial processes to convert PET-derived terephthalic acid into pyridine-dicarboxylic acids could provide sustainable routes to these valuable chemical building blocks. sciepublish.com

常见问题

Q. What are the primary synthetic routes for 2-(Pyridin-4-yl)terephthalic acid?

The compound is typically synthesized via multistep organic reactions involving functionalization of terephthalic acid with pyridinyl groups. A common method involves coupling pyridine-4-boronic acid with brominated terephthalic acid derivatives under Suzuki-Miyaura cross-coupling conditions, using palladium catalysts and optimized reaction temperatures (80–100°C) . Solvothermal synthesis (e.g., using dimethylformamide (DMF) as a coordinating solvent) is also employed to facilitate crystallization and improve yield, particularly for metal-organic framework (MOF) precursor synthesis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- FTIR : Confirms the presence of carboxylate (-COO⁻) and pyridinyl (C=N) functional groups. Peaks at ~1680 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (pyridinyl ring vibrations) are key indicators .

- XRD : Resolves crystallinity and unit cell parameters, especially for coordination polymers. Monoclinic systems (e.g., space group P21/n) are frequently observed in pyridinyl-terephthalate complexes .

- SEM/EDS : Maps elemental composition (e.g., C, N, O) and surface morphology, critical for verifying purity in MOF applications .

Advanced Research Questions

Q. How can experimental design address low yields in MOF synthesis using this compound?

Low yields often arise from competing coordination modes or solvent interference. To optimize:

- Solvent Selection : Use high-boiling solvents (e.g., DMF, DMSO) to enhance ligand solubility and metal-ligand coordination.

- pH Control : Adjust reaction pH to deprotonate carboxylate groups (pH > 4) while avoiding pyridinyl protonation.

- Metal-to-Ligand Ratio : Empirical testing (e.g., 1:1 vs. 2:1 molar ratios) can stabilize coordination geometries. Evidence shows uranium(VI) complexes with terephthalic acid derivatives require precise stoichiometry to form dinuclear structures .

Q. How to resolve contradictions in crystallographic data for coordination polymers involving this ligand?

Discrepancies in reported crystal structures (e.g., bond lengths, space groups) may stem from polymorphism or solvent inclusion. Methodological solutions include:

- Single-Crystal vs. Powder XRD : Prioritize single-crystal data to eliminate ambiguities from polycrystalline samples .

- Thermogravimetric Analysis (TGA) : Identify solvent molecules trapped in the lattice, which can distort unit cell parameters .

- Computational Modeling : Density Functional Theory (DFT) simulations validate experimental bond angles and energies, resolving conflicts between datasets .

Q. What strategies mitigate challenges in depolymerizing PET wastes to recover terephthalic acid derivatives?

Enzymatic or chemical depolymerization of PET to recover this compound requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。